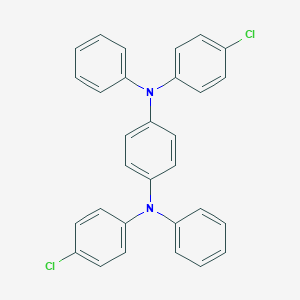

N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine

货号 B040527

分子量: 481.4 g/mol

InChI 键: SQYNUFZUOMNRHQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05728801

Procedure details

A 1 L, three-necked, round-bottomed flask, equipped with an overhead stirrer, a nitrogen inlet and a reflux condenser, was charged with N,N'-diphenyl-1,4-phenylenediamine (13.0 g, 0.05 mol), 4-iodochlorobenzene (31.0 g, 0.13 mol), copper bronze powder (12.7 g, 0.20 mol), 18-crown-6 ether (2.6 g, 0.10 mol), powdered potassium carbonate (50.1 g. 0.36 mol) and 1,2-dichlorobenzene (120 mL). With a slow purge of nitrogen through the condenser, the reaction vessel was placed in an oil bath and the stirred reaction was heated at 200° C. for 20 hours. The hot reaction mixture was filtered through a bed of filtering aid, which was washed with toluene (50 mL), and the filtrate was concentrated on a rotavapor under reduced pressure. The solvent residue was further removed with a Kugelrohr apparatus to afford a dark brown viscous oil. Flash chromatography on a silica gel column (5×25 cm, 5% CH2Cl2 in hexane as eluent) afforded 9.6 g of grey-white solid. The crude product was further washed with toluene and acetone to provide 6.1 g (25%) of off-white powdered material. The polymer of this example is useful for hole transport materials in light-emitting diode devices.

Name

copper bronze

Quantity

12.7 g

Type

catalyst

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].[Cl:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][C:55]=1Cl>CCCCCC.[Cu].C(Cl)Cl>[C:15]1([N:14]([C:57]2[CH:58]=[CH:59][C:54]([Cl:53])=[CH:55][CH:56]=2)[C:11]2[CH:12]=[CH:13][C:8]([N:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)=[CH:9][CH:10]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)NC1=CC=C(C=C1)NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

31 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=CC=C(C=C1)Cl

|

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COCCOCCOCCOCCOCCO1

|

|

Name

|

|

|

Quantity

|

50.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)Cl

|

|

Name

|

copper bronze

|

|

Quantity

|

12.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 L, three-necked, round-bottomed flask, equipped with an overhead stirrer, a nitrogen inlet and a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

With a slow purge of nitrogen through the condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the stirred reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot reaction mixture was filtered through a bed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

of filtering aid, which

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with toluene (50 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated on a rotavapor under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent residue was further removed with a Kugelrohr apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a dark brown viscous oil

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)N(C1=CC=C(C=C1)N(C1=CC=C(C=C1)Cl)C1=CC=CC=C1)C1=CC=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.6 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |